(S)-1-(4-Methylphenyl)ethanol chemical properties and structure
(S)-1-(4-Methylphenyl)ethanol chemical properties and structure
An In-Depth Technical Guide to (S)-1-(4-Methylphenyl)ethanol
Abstract: This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and applications of (S)-1-(4-Methylphenyl)ethanol. As a valuable chiral secondary alcohol, this compound serves as a critical building block in modern asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular characteristics and practical methodologies for its enantioselective preparation.
Part 1: Molecular Structure and Stereochemistry
(S)-1-(4-Methylphenyl)ethanol is an aromatic secondary alcohol distinguished by a single stereocenter, rendering it a chiral molecule.[1] Its structure consists of a toluene group (a benzene ring substituted with a methyl group) attached to an ethanol backbone at the 1-position.[2] The chirality arises from the tetrahedral carbon atom bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 4-methylphenyl (p-tolyl) group.
Stereochemical Assignment:
The "(S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral center are ranked by atomic number:
-
-OH (Oxygen, Z=8)
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-C₆H₄CH₃ (Carbon of the aromatic ring, Z=6)
-
-CH₃ (Carbon of the methyl group, Z=6)
-
-H (Hydrogen, Z=1)
When viewing the molecule with the lowest priority group (Hydrogen) pointing away, the sequence from highest to lowest priority (OH → C₆H₄CH₃ → CH₃) proceeds in a counter-clockwise direction, hence the (S)-configuration (from the Latin sinister, meaning left). This specific spatial arrangement is crucial, as it dictates the molecule's interaction with other chiral entities, a fundamental principle in drug-receptor binding and asymmetric catalysis.
Key Identifiers:
-
Chemical Name: (S)-1-(4-Methylphenyl)ethanol
-
CAS Number: 51154-54-2[3]
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Molecular Formula: C₉H₁₂O[4]
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Molecular Weight: 136.19 g/mol [5]
-
InChI Key: JESIHYIJKKUWIS-MRVPVSSYSA-N[6]
-
Canonical SMILES: CC(C1=CC=C(C=C1)C)O[5]
Part 2: Physicochemical and Spectroscopic Properties
The physical and chemical properties of (S)-1-(4-Methylphenyl)ethanol are essential for its handling, purification, and application in synthesis. The most distinguishing physical property of this enantiomer is its optical activity—the ability to rotate the plane of polarized light.
Table 1: Physicochemical Properties of 1-(4-Methylphenyl)ethanol
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 218-220 °C | [3][7] |
| Density | 0.987 g/mL at 20 °C | [7] |
| Refractive Index (n²⁰/D) | 1.519 - 1.524 | [7][8] |
| Water Solubility | Slightly soluble/miscible | [3][7] |
| Flash Point | 102 °C | [3] |
| pKa | 14.56 ± 0.20 (Predicted) | [7] |
| Optical Rotation [α] | Specific value depends on conditions; the (S)-enantiomer is levorotatory (-). |
Spectroscopic Signature
The structural features of (S)-1-(4-Methylphenyl)ethanol give rise to a distinct spectroscopic profile, which is critical for its identification and purity assessment.
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¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals: a doublet for the methyl group protons (~1.5 ppm), a singlet for the tolyl methyl protons (~2.3 ppm), a quartet for the methine proton (~4.8 ppm), and two doublets in the aromatic region (~7.1-7.3 ppm) corresponding to the protons on the p-substituted benzene ring. A broad singlet for the hydroxyl proton is also expected.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the two methyl carbons (~21 ppm and ~25 ppm), the chiral methine carbon (~70 ppm), and the aromatic carbons, including the quaternary carbons (~125-143 ppm).[6]
-
IR (Infrared) Spectroscopy: Key absorption bands include a broad O-H stretch around 3360 cm⁻¹, C-H stretches (aromatic and aliphatic) just below and above 3000 cm⁻¹, aromatic C=C stretches in the 1500-1600 cm⁻¹ region, and a prominent C-O stretch around 1090 cm⁻¹.[6]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation would likely involve the loss of a methyl group (m/z = 121) and the loss of water (M-18).
Part 3: Asymmetric Synthesis – A Methodological Deep Dive
Producing enantiomerically pure (S)-1-(4-Methylphenyl)ethanol is paramount for its use in pharmaceutical synthesis.[9] While classical resolution can be employed, modern drug development relies on more efficient asymmetric methods.[10] Asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 4'-methylacetophenone, stands out as a robust and scalable method.[11][12]
Core Principle: Asymmetric Transfer Hydrogenation
This methodology involves the transfer of a hydride from a hydrogen donor molecule (e.g., formic acid or isopropanol) to the ketone, mediated by a chiral transition metal catalyst. The catalyst, typically a Ruthenium(II) complex bearing a chiral ligand, creates a chiral environment that directs the hydride attack to one face of the carbonyl group, preferentially forming one enantiomer of the alcohol.[12]
The choice of the catalyst's ligand chirality dictates the product's stereochemistry. For the synthesis of the (S)-alcohol, a catalyst with a corresponding chiral ligand, such as (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), is employed.[11]
Experimental Protocol: Synthesis of (S)-1-(4-Methylphenyl)ethanol via ATH
This protocol is a representative, self-validating system for the enantioselective synthesis of the target compound.
Objective: To synthesize (S)-1-(4-Methylphenyl)ethanol from 4'-methylacetophenone with high enantiomeric excess (>95% ee).
Materials:
-
4'-Methylacetophenone (Substrate)
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[RuCl₂(p-cymene)]₂ (Catalyst Precursor)
-
(S,S)-TsDPEN (Chiral Ligand)
-
Formic acid (HCOOH) (Hydrogen Donor)
-
Triethylamine (NEt₃) (Base)
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Dichloromethane (DCM) or similar aprotic solvent (Solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)
-
Ethyl acetate and Hexane (for chromatography)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Methodology:
-
Catalyst Formation (In Situ):
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and (S,S)-TsDPEN (2.2 equivalents) in anhydrous DCM.
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex, RuCl.
-
Causality: The pre-coordination of the chiral ligand to the ruthenium center is essential for creating the asymmetric catalytic environment before the substrate is introduced.
-
-
Reaction Setup:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as both the hydrogen source and the base required for the catalytic cycle.
-
In a separate flask, dissolve 4'-methylacetophenone (e.g., 1000 equivalents relative to the Ru dimer) in the solvent.
-
Add the substrate solution and the formic acid/triethylamine mixture (e.g., 5 equivalents relative to substrate) to the flask containing the catalyst.
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.
-
Trustworthiness: The reaction is self-validating as the complete consumption of the starting material, confirmed by chromatography, indicates reaction completion. The enantiomeric excess of the product will be determined in the analysis step.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution to neutralize the excess formic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-(4-Methylphenyl)ethanol.
-
-
Analysis:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Caption: Asymmetric synthesis workflow for (S)-1-(4-Methylphenyl)ethanol.
Part 4: Applications in Research and Drug Development
The utility of (S)-1-(4-Methylphenyl)ethanol is primarily derived from its status as a chiral building block. Enantiomerically pure alcohols are foundational precursors in the synthesis of numerous active pharmaceutical ingredients (APIs).[9][10]
-
Chiral Intermediates in Pharmaceutical Synthesis: Many complex drug molecules contain multiple stereocenters. The incorporation of pre-made chiral fragments like (S)-1-(4-Methylphenyl)ethanol simplifies the overall synthesis, avoids late-stage resolutions, and ensures the final product has the correct absolute stereochemistry, which is critical for its therapeutic efficacy and safety.[13]
-
Synthesis of Chiral Ligands: The hydroxyl group can be readily functionalized, allowing the molecule to be incorporated into larger, more complex ligands for asymmetric metal catalysis.
-
Polymer Chemistry: This chiral alcohol can be used in the chemoenzymatic synthesis of optically active, biodegradable polymers, which have applications in materials science and biomedical engineering.[14]
-
Fragrance and Flavor Industry: While often used as a racemate, the enantiomerically pure forms can provide more specific and refined scent or taste profiles.[4]
Caption: Key application areas for (S)-1-(4-Methylphenyl)ethanol.
Part 5: Safety and Handling
(S)-1-(4-Methylphenyl)ethanol should be handled in accordance with standard laboratory safety procedures. It is a combustible liquid with a high flash point.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation or work in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly sealed.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
(S)-1-(4-Methylphenyl)ethanol is a cornerstone chiral intermediate whose value is deeply rooted in its specific stereochemical identity. A thorough understanding of its properties, coupled with robust and efficient methods for its asymmetric synthesis, empowers researchers and drug development professionals to construct complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of such fundamental chiral building blocks will only increase.
References
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Human Metabolome Database. (2012). Showing metabocard for (±)-1-(4-Methylphenyl)ethanol (HMDB0034378). Retrieved from [Link]
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